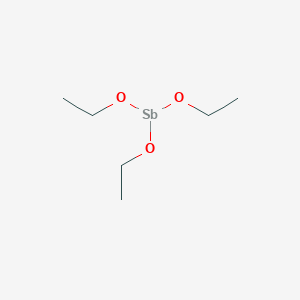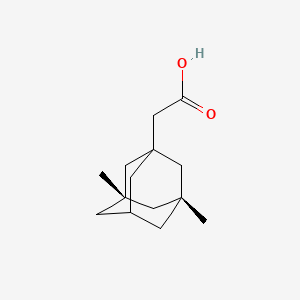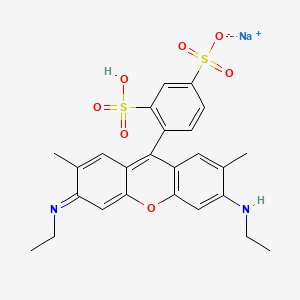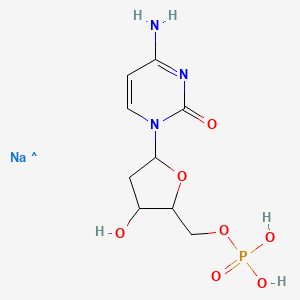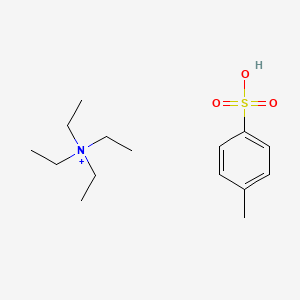
Nikkomycin Z from Streptomyces tendae
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nikkomycin Z is a peptidyl nucleoside antibiotic produced by the bacterium Streptomyces tendae. It was first discovered in the 1970s and has since garnered significant attention due to its potent antifungal properties. Nikkomycin Z acts as a competitive inhibitor of chitin synthase, an enzyme crucial for the formation of chitin in fungal cell walls . This makes it a promising candidate for treating fungal infections, particularly those caused by pathogens such as Candida albicans and Aspergillus fumigatus .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nikkomycin Z is primarily produced through fermentation processes involving Streptomyces tendae. The production can be enhanced by genetic manipulation and precursor feeding. For instance, blocking the imidazolone biosynthetic pathway of nikkomycin X and supplementing with uracil can significantly increase the yield of nikkomycin Z .
Industrial Production Methods: Industrial production of nikkomycin Z involves optimizing fermentation conditions to maximize yield. This includes controlling the pH, temperature, and nutrient supply in the fermentation medium. Genetic engineering techniques are also employed to create high-yield strains of Streptomyces tendae .
Analyse Chemischer Reaktionen
Types of Reactions: Nikkomycin Z undergoes various chemical reactions, including:
Oxidation: This reaction can modify the nucleoside moiety of nikkomycin Z.
Reduction: Reduction reactions can alter the peptidyl moiety.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution can introduce new functional groups that enhance the compound’s antifungal activity .
Wissenschaftliche Forschungsanwendungen
Nikkomycin Z has a wide range of scientific research applications:
Chemistry: It is used as a tool to study the inhibition of chitin synthase and the biosynthesis of chitin.
Biology: Researchers use nikkomycin Z to investigate fungal cell wall development and the role of chitin in fungal growth.
Industry: It has applications in agriculture as a biopesticide to protect crops from fungal pathogens.
Wirkmechanismus
Nikkomycin Z is part of a group of peptidyl nucleoside antibiotics that includes nikkomycin X, nikkomycin I, and nikkomycin J. These compounds share a similar structure but differ in their nucleoside and peptidyl moieties. For example, nikkomycin X contains an imidazolone moiety, while nikkomycin Z contains a uracil moiety . The unique structure of nikkomycin Z makes it particularly effective against certain fungal pathogens, and its ability to inhibit chitin synthase distinguishes it from other antifungal agents .
Vergleich Mit ähnlichen Verbindungen
- Nikkomycin X
- Nikkomycin I
- Nikkomycin J
- Polyoxins (e.g., Polyoxin D)
Nikkomycin Z’s unique ability to inhibit chitin synthase and its potent antifungal activity make it a valuable compound for both scientific research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C20H25N5O10 |
|---|---|
Molekulargewicht |
495.4 g/mol |
IUPAC-Name |
(2R)-2-[[(2S,3S,4S)-2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid |
InChI |
InChI=1S/C20H25N5O10/c1-7(13(28)9-3-2-8(26)6-22-9)11(21)17(31)24-12(19(32)33)16-14(29)15(30)18(35-16)25-5-4-10(27)23-20(25)34/h2-7,11-16,18,26,28-30H,21H2,1H3,(H,24,31)(H,32,33)(H,23,27,34)/t7-,11-,12+,13-,14-,15+,16+,18+/m0/s1 |
InChI-Schlüssel |
WWJFFVUVFNBJTN-JKEIIPFCSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C1=NC=C(C=C1)O)O)[C@@H](C(=O)N[C@H]([C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)N |
Kanonische SMILES |
CC(C(C1=NC=C(C=C1)O)O)C(C(=O)NC(C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate](/img/structure/B12062133.png)
